molecular formula C21H40BrNO B1612640 Cetylpyridinium bromide hydrate CAS No. 202869-92-9

Cetylpyridinium bromide hydrate

Cat. No. B1612640
CAS RN: 202869-92-9
M. Wt: 402.5 g/mol
InChI Key: HVWZDJSNXREVCK-UHFFFAOYSA-M
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Description

Cetylpyridinium bromide hydrate, also known as Hexadecylpyridinium Bromide Hydrate, is a compound with the molecular formula C21H38BrN.Xh2o and a molecular weight of 384.44 . It is a quaternary ammonium with broad-spectrum antiseptic properties . Its salt form, cetylpyridinium chloride, is typically found as an active ingredient in mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays .


Synthesis Analysis

The synthesis of Cetylpyridinium Bromide Hydrate/Polyvinyl Chloride involves a dry method for the modification process. A total of 1.0 g cetylpyridinium bromide hydrate is dissolved in 25.0 mL acetone, and then it is added dropwise .


Molecular Structure Analysis

The molecular formula of Cetylpyridinium bromide hydrate is C21H38BrN . The molecular weight is 384.44 g/mol .


Chemical Reactions Analysis

The micellization characteristics of Cetylpyridinium bromide hydrate have been investigated by microcalorimetric technique at various temperatures in a buffer solution of Tris (hydroxymethyl)aminomethane . The enthalpy changes associated with micelle dissociation were temperature-dependent, indicating the importance of hydrophobic interactions .


Physical And Chemical Properties Analysis

Cetylpyridinium bromide hydrate is a powder with a melting point of 67 - 71 °C . It has a molecular weight of 384.44 g/mol .

Scientific Research Applications

Extraction and Preconcentration of Ionic Species

Cetylpyridinium bromide hydrate can be used in the extraction and preconcentration of ionic species . This application is particularly useful in analytical chemistry where it is often necessary to concentrate trace amounts of analytes for detection.

Polymerization Reactions

This compound has been used in polymerization reactions . It can act as a catalyst or a surfactant, helping to control the size and shape of the polymer molecules that are formed.

Corrosion Inhibition

Cetylpyridinium bromide hydrate can be used to inhibit the corrosion of mild steel in acidic media . This makes it valuable in industries where steel equipment is exposed to corrosive conditions.

Preparation of Polyfluorate Salt

It can be used to prepare a polyfluorate salt . Polyfluorate salts have various applications, including as components in high-performance lubricants and as precursors to other chemical compounds.

Modification of Zeolites

Cetylpyridinium bromide hydrate has been used in the modification of zeolites . Zeolites are microporous minerals that are often used as adsorbents and catalysts. Modifying the surface properties of zeolites can enhance their performance in these roles.

Capture of Rare Earth Elements

A new sorbent cetylpyridinium bromide/polyvinylchloride (CPB/PVC) was prepared and tested to extract rare earth elements (REEs) from their chloride solutions . The prepared adsorbent (CPB/PVC) uptake capacity was 182.6 mg/g . The adsorption of RE ions onto the CPB/PVC sorbent was found to fit the Langmuir isotherm as well as pseudo-second-order models well .

Mechanism of Action

Safety and Hazards

Cetylpyridinium bromide hydrate is harmful if swallowed and fatal if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

1-hexadecylpyridin-1-ium;bromide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N.BrH.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWZDJSNXREVCK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583485
Record name 1-Hexadecylpyridin-1-ium bromide--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetylpyridinium bromide hydrate

CAS RN

202869-92-9
Record name 1-Hexadecylpyridin-1-ium bromide--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202869-92-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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